1-(2,4-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(2,4-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chromone moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Attachment of the Dimethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the dimethoxyphenyl group is introduced to the pyrrolidine ring.
Incorporation of the Chromone Moiety: The chromone moiety can be attached via a condensation reaction, often involving a chromone derivative and an amine group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its structural features suggest potential as a pharmaceutical agent, possibly in the treatment of diseases such as cancer or neurological disorders.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might insert itself between DNA bases, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide: shares structural similarities with other pyrrolidine and chromone derivatives.
This compound: can be compared to compounds like This compound and This compound.
Uniqueness
The uniqueness of This compound lies in its combination of a pyrrolidine ring, a chromone moiety, and a dimethoxyphenyl group. This unique structure may confer specific biological activities or chemical reactivity not seen in other compounds.
Biological Activity
The compound 1-(2,4-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrrolidine ring, a chromenone moiety, and a dimethoxyphenyl group. Its molecular formula is C19H18N2O5 with a molecular weight of approximately 354.35 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, research on related pyrrolidine derivatives has shown promising results against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HT29)
In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins. The structure-activity relationship (SAR) analysis suggests that the methoxy groups on the phenyl ring enhance cytotoxicity by improving lipophilicity and facilitating cellular uptake.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. Compounds with similar structures have shown significant ability to neutralize free radicals, indicating potential protective effects against oxidative stress-related diseases. The IC50 values for these compounds were found to be lower than those of standard antioxidants like Trolox.
Anti-inflammatory Effects
Inflammation-related pathways are crucial in various diseases, including cancer and neurodegenerative disorders. The compound's ability to inhibit pro-inflammatory cytokines has been reported in several studies. Specifically, it has been shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism that could be beneficial in treating inflammatory conditions.
Case Studies
- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of pyrrolidine derivatives similar to this compound. The results indicated that modifications in the chromenone moiety significantly enhanced cytotoxicity against human cancer cell lines .
- Antioxidant Activity Assessment : Another research article evaluated the antioxidant properties using both DPPH and ABTS assays, demonstrating that compounds with similar structures exhibited robust radical scavenging capabilities .
- Inflammation Modulation : A recent publication highlighted the anti-inflammatory effects of related compounds, showing a dose-dependent decrease in inflammatory markers in cellular models .
Comparative Analysis
Properties
Molecular Formula |
C22H20N2O6 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H20N2O6/c1-28-16-5-6-17(19(11-16)29-2)24-12-14(10-20(24)25)22(27)23-15-4-7-18-13(9-15)3-8-21(26)30-18/h3-9,11,14H,10,12H2,1-2H3,(H,23,27) |
InChI Key |
CPZZBKLMFIZNQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)OC |
Origin of Product |
United States |
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